3-acetyl-6-nitro-4-phenylquinolin-2(1H)-one is a nitrogen-containing aromatic heterocyclic compound characterized by its quinoline structure. Its molecular formula is C18H12N2O3, with a molecular weight of 308.3 g/mol. This compound appears as a yellowish crystalline powder, exhibiting a melting point between 194-196°C. It is insoluble in water but soluble in organic solvents such as ethanol, diethyl ether, and chloroform. The stability of this compound can be influenced by light, temperature, and pH levels, with good thermal stability reported up to 200°C .
The chemical properties of 3-acetyl-6-nitro-4-phenylquinolin-2(1H)-one make it suitable for various reactions:
Common synthetic pathways include reactions with nitric acid and sulfuric acid, or the use of sodium nitrite and hydrochloric acid under specific conditions .
Research indicates that 3-acetyl-6-nitro-4-phenylquinolin-2(1H)-one exhibits significant biological activity. It has been investigated for its potential as an antimicrobial agent and has shown promising results against various bacterial strains. Additionally, its derivatives have been studied for anti-cancer properties, with some compounds demonstrating cytotoxic effects on cancer cell lines .
The synthesis of 3-acetyl-6-nitro-4-phenylquinolin-2(1H)-one can be achieved through several methods:
This compound has diverse applications in research and industry:
Interaction studies involving 3-acetyl-6-nitro-4-phenylquinolin-2(1H)-one have focused on its binding affinity with various biological targets. Preliminary studies suggest that it may interact effectively with certain enzymes and receptors, which could explain its biological activity . Further investigations are necessary to elucidate these interactions fully.
Several compounds share structural similarities with 3-acetyl-6-nitro-4-phenylquinolin-2(1H)-one. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-acetylquinoline | Quinoline core with an acetyl group | Known for diverse biological activities |
6-nitroquinoline | Nitro group at position six | Exhibits different reactivity profiles |
4-phenylquinoline | Phenyl group at position four | Used extensively in medicinal chemistry |
2-aminoquinoline | Amino group at position two | Noted for its role in synthesizing other derivatives |
While these compounds share structural features, the presence of specific functional groups in 3-acetyl-6-nitro-4-phenylquinolin-2(1H)-one contributes to its unique reactivity and biological profile, distinguishing it from others in this class .